molecular formula C12H15NO2 B8641804 7-Hydroxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one CAS No. 93749-31-6

7-Hydroxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one

Cat. No. B8641804
CAS RN: 93749-31-6
M. Wt: 205.25 g/mol
InChI Key: BOKLECPNOJAHDU-UHFFFAOYSA-N
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Patent
US04537885

Procedure details

A solution of 3,4,5,6-tetrahydro-1H-1-benzazonin-2,7-dione (14.2 g), J. Am. Chem. Soc. 88, 1049 (1966), and sodium borohydride (1.4 g) in ethanol (720 ml) is stirred at room temperature for 18 hours. The ethanol is removed under reduced pressure, and the residue dissolved in dichloromethane (350 ml). The solution is extracted with 2N hydrochloric acid (2×200 ml) and saturated brine (100 ml), and dried over sodium sulfate. The solvent is removed under reduced pressure to give 7-hydroxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
720 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[C:7](=[O:14])[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=[O:15].[BH4-].[Na+]>C(O)C>[OH:14][CH:7]1[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH:1][C:2](=[O:15])[CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
N1C(CCCCC(C2=C1C=CC=C2)=O)=O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
720 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane (350 ml)
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with 2N hydrochloric acid (2×200 ml) and saturated brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1CCCCC(NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.